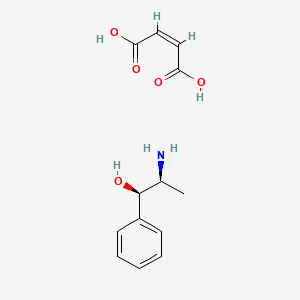
Phenylpropanolamine maleate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Phenylpropanolamine maleate is a compound that has been widely used as a decongestant and appetite suppressant. It is a sympathomimetic agent that acts on the adrenergic receptors in the body. This compound was commonly found in over-the-counter medications for treating nasal congestion and weight loss .
Preparation Methods
Synthetic Routes and Reaction Conditions
Phenylpropanolamine maleate can be synthesized through several chemical routes. One common method involves the reduction of norephedrine. The reaction typically uses reducing agents such as lithium aluminum hydride or catalytic hydrogenation. The resulting phenylpropanolamine is then reacted with maleic acid to form this compound .
Industrial Production Methods
In industrial settings, this compound is produced through a similar synthetic route but on a larger scale. The process involves the careful control of reaction conditions to ensure high yield and purity. The final product is often crystallized and purified through recrystallization techniques .
Chemical Reactions Analysis
Types of Reactions
Phenylpropanolamine maleate undergoes various chemical reactions, including:
Oxidation: Phenylpropanolamine can be oxidized to form norephedrine and other related compounds.
Reduction: The compound can be reduced to form simpler amines.
Substitution: Phenylpropanolamine can undergo substitution reactions, particularly at the amino group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Reagents like alkyl halides and acyl chlorides are used for substitution reactions.
Major Products Formed
Oxidation: Norephedrine and related compounds.
Reduction: Simpler amines.
Substitution: Various substituted amines depending on the reagents used.
Scientific Research Applications
Phenylpropanolamine maleate has been extensively studied for its applications in various fields:
Chemistry: Used as a reagent in organic synthesis and as a standard in analytical chemistry.
Biology: Studied for its effects on adrenergic receptors and its role in neurotransmitter release.
Medicine: Previously used in medications for nasal congestion and weight loss.
Industry: Used in the formulation of over-the-counter medications and veterinary products.
Mechanism of Action
Phenylpropanolamine maleate acts as a sympathomimetic agent by stimulating alpha- and beta-adrenergic receptors. This leads to vasoconstriction, reduced tissue hyperemia, and decreased nasal congestion. The compound also acts as a norepinephrine releasing agent, indirectly activating adrenergic receptors and increasing the release of norepinephrine .
Comparison with Similar Compounds
Phenylpropanolamine maleate is chemically similar to other sympathomimetic agents such as:
Ephedrine: Both compounds act on adrenergic receptors, but ephedrine has a more pronounced effect on the central nervous system.
Pseudoephedrine: Similar in structure and function, but pseudoephedrine is less potent in terms of appetite suppression.
Amphetamine: Shares structural similarities but has a much stronger stimulant effect on the central nervous system.
This compound is unique in its balanced action on both alpha- and beta-adrenergic receptors, making it effective for both nasal decongestion and appetite suppression .
Properties
Molecular Formula |
C13H17NO5 |
|---|---|
Molecular Weight |
267.28 g/mol |
IUPAC Name |
(1R,2S)-2-amino-1-phenylpropan-1-ol;(Z)-but-2-enedioic acid |
InChI |
InChI=1S/C9H13NO.C4H4O4/c1-7(10)9(11)8-5-3-2-4-6-8;5-3(6)1-2-4(7)8/h2-7,9,11H,10H2,1H3;1-2H,(H,5,6)(H,7,8)/b;2-1-/t7-,9-;/m0./s1 |
InChI Key |
PMRCIPUNYJFMII-LBTDPVFMSA-N |
Isomeric SMILES |
C[C@@H]([C@@H](C1=CC=CC=C1)O)N.C(=C\C(=O)O)\C(=O)O |
Canonical SMILES |
CC(C(C1=CC=CC=C1)O)N.C(=CC(=O)O)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















